Ethyl acetoacetate-1,3-13C2
Overview
Description
Ethyl acetoacetate-1,3-13C2 is a labeled compound where the carbon atoms at positions 1 and 3 are replaced with the isotope carbon-13. This compound is a derivative of ethyl acetoacetate, which is widely used in organic synthesis. The isotopic labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl acetoacetate-1,3-13C2 can be synthesized through a Claisen condensation reaction. This involves the condensation of two molecules of ethyl acetate, where the carbon-13 labeled ethyl acetate is used to ensure the incorporation of the isotope at the desired positions. The reaction typically requires a strong base, such as sodium ethoxide, and is carried out under reflux conditions .
Industrial Production Methods
On an industrial scale, ethyl acetoacetate is often produced by the reaction of diketene with ethanol. For the labeled version, carbon-13 labeled diketene and ethanol are used. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl acetoacetate-1,3-13C2 undergoes various chemical reactions, including:
Keto-enol tautomerism: This compound exists in equilibrium between its keto and enol forms.
Nucleophilic substitution: The enolate form can undergo nucleophilic substitution reactions.
Reduction: It can be reduced to form ethyl 3-hydroxybutyrate.
Common Reagents and Conditions
Bases: Sodium ethoxide, sodium hydride.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, diethyl ether, tetrahydrofuran.
Major Products
Ethyl 3-hydroxybutyrate: Formed by the reduction of ethyl acetoacetate.
Substituted acetoacetates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl acetoacetate-1,3-13C2 is used in a variety of scientific research applications:
Metabolic studies: Used as a tracer to study metabolic pathways.
NMR spectroscopy: The carbon-13 labeling makes it useful in nuclear magnetic resonance (NMR) studies to investigate molecular structures and dynamics.
Biochemical research: Employed to explore the impact of chirality on biochemical processes.
Mechanism of Action
The mechanism of action of ethyl acetoacetate-1,3-13C2 involves its conversion between keto and enol forms, which allows it to participate in various chemical reactions. The labeled carbon atoms enable researchers to trace the compound through different metabolic pathways and reactions, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl acetoacetate-1,3-13C2 can be compared with other similar compounds such as:
Methyl acetoacetate: Similar structure but with a methyl group instead of an ethyl group.
Diethyl malonate: Another β-keto ester used in similar synthetic applications.
Acetylacetone: A diketone that also undergoes keto-enol tautomerism.
This compound is unique due to its isotopic labeling, which makes it particularly valuable for tracing and studying complex biochemical and chemical processes.
Properties
IUPAC Name |
ethyl 3-oxo(1,3-13C2)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-MPOCSFTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)C[13C](=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480000 | |
Record name | Ethyl acetoacetate-1,3-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77504-73-5 | |
Record name | Ethyl acetoacetate-1,3-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetoacetate-1,3-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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